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Compound of Interest

Compound Name: 10-Deacetylcephalomannine

Cat. No.: B194024

An In-Depth Technical Guide to the Molecular Structure of 10-Deacetylcephalomannine
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure of 10-
deacetylcephalomannine, a significant taxane diterpenoid closely related to the prominent
anticancer agent paclitaxel. The document outlines the key structural features, methods of
characterization, and the established mechanism of action relevant to its biological activity.

Molecular Structure and Physicochemical
Properties

10-Deacetylcephalomannine is a natural product isolated from various species of the yew
tree (Taxus).[1] It shares the characteristic complex tetracyclic taxane core with other members
of its class. The absence of the acetyl group at the C10 position distinguishes it from its parent
compound, cephalomannine.

Table 1: Physicochemical Properties of 10-Deacetylcephalomannine
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Property Value Reference
Molecular Formula Ca3H51NOas3 [2][3]
Molecular Weight 789.86 g/mol [2][3]
Exact Mass 789.336 Da [21[31[4]
Synonyms 10-Deacetyltaxol B [2][3]
Taxus baccata, Taxus
Natural Source o [1]
wallichiana

Experimental Characterization

The definitive structure of 10-deacetylcephalomannine is elucidated through a combination of
spectroscopic and crystallographic techniques. While specific raw data sets are often contained
within specialized databases or publication supplementary materials, the methodologies are
standardized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed covalent structure and
stereochemistry of organic molecules in solution. Both *H and 3C NMR, along with 2D
techniques (e.g., COSY, HSQC, HMBC), are used to assign all protons and carbons in the
molecule.

Table 2: Representative *H NMR Chemical Shift Data (Note: Specific experimental data for 10-
deacetylcephalomannine is not available in the public search results. The following are
illustrative values for key protons in a taxane scaffold.)
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Proton Chemical Shift (5) Multiplicity Coupling Constant
ppm (J) Hz

H-2 ~5.7 d ~7.0

i ~4.9 d ~8.0

H-7 ~4.4 m

H-10 ~5.2 s

H-2' ~5.6 dd ~2.5,9.0

H-3' ~5.8 m

Table 3: Representative 133C NMR Chemical Shift Data (Note: Specific experimental data is not
available. The following are illustrative values for key carbons in a taxane scaffold.)

Carbon Chemical Shift (d) ppm
C-1 ~79

C-4 ~81

C-11 (C=0) ~204

C-1'(C=0) ~173

C-3" (C=0) ~168

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and elemental composition
through high-resolution measurements (e.g., ESI-QTOF). Tandem MS (MS/MS) experiments
are used to fragment the molecule, revealing structural information about its constituent parts.

Table 4: Expected Mass Spectrometry Fragmentation Data (Note: Specific experimental data is
not available. The table shows expected ions for analysis.)
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lon Description Expected m/z

[M+H]* Protonated molecule 790.34

[M+Na]* Sodium adduct 812.32

Fragment 1 Loss of the C13 side chain [Data Unavailable]

Fragment 2 Loss of benzoyl group [Data Unavailable]
X-ray Crystallography

Single-crystal X-ray crystallography provides the unambiguous three-dimensional structure of a
molecule in the solid state, including its absolute stereochemistry. This technique is the gold
standard for structural determination.

Table 5: Crystallographic Data Summary (Note: A specific crystal structure for 10-
deacetylcephalomannine is not publicly available. This table serves as a template for the
required data.)

Parameter Value

Crystal System [Data Unavailable]
Space Group [Data Unavailable]
Unit Cell Dimensions a=[A],b=1[A], c=[A]
a=PLB=[lLy=I]

Z (Molecules/Unit Cell) [Data Unavailable]
Calculated Density [g/cm3]

Experimental Protocols
Isolation and Purification Protocol

o Extraction: Ground bark of a Taxus species is extracted with a polar solvent like methanol or
ethanol at ambient temperature for approximately 24 hours.
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Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure.
The residue is then partitioned between water and an organic solvent such as chloroform or
dichloromethane to separate polar and nonpolar components. The taxanes remain primarily
in the organic layer.

Chromatographic Separation: The concentrated organic extract is subjected to column
chromatography. A common approach is reverse-phase chromatography using a C18-silica
adsorbent.

Elution: A gradient elution is performed, typically starting with a water/methanol or
water/acetonitrile mixture and gradually increasing the organic solvent concentration.

Fraction Collection & Analysis: Fractions are collected and analyzed by High-Performance
Liquid Chromatography (HPLC) to identify those containing 10-deacetylcephalomannine.

Crystallization: Fractions containing the pure compound are combined, concentrated, and
the final product is purified by recrystallization from a suitable solvent system (e.g.,
acetonitrile).

NMR Spectroscopy Protocol (General for Small
Molecules)

Sample Preparation: Weigh 10-20 mg of the purified compound for tH NMR (20-50 mg for
13C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-de).[5] Ensure the sample is fully dissolved.

Tube Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of
4-5 cm.[5]

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock
onto the deuterium signal of the solvent to stabilize the magnetic field.

Shimming: Perform shimming (either manually or automatically) to optimize the homogeneity
of the magnetic field, which maximizes spectral resolution.

Acquisition: Acquire standard 1D *H and 3C spectra. Further 2D experiments like COSY,
HSQC, and HMBC are then run to establish connectivity and finalize structural assignments.
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X-ray Crystallography Protocol (General for Small
Molecules)

Crystal Growth: High-quality single crystals are paramount.[6] This is typically achieved
through slow evaporation of a saturated solution, slow cooling of a solution, or vapor
diffusion, where an anti-solvent slowly diffuses into a saturated solution of the compound.[7]

Crystal Mounting: A suitable single crystal (typically <0.5 mm in any dimension) is selected
under a microscope and mounted on a goniometer head.[6]

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled under a
stream of nitrogen gas (typically to 100 K) to minimize thermal vibration. The crystal is
rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a
detector.[8][9]

Structure Solution: The diffraction data (intensities and positions of spots) are processed.
The phase problem is solved using direct methods to generate an initial electron density
map.

Model Building and Refinement: An atomic model is built into the electron density map. The
model is then refined against the experimental data to improve the fit and yield the final,
highly accurate molecular structure.

Visualizations: Workflows and Pathways
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Figure 1. Logical workflow for the isolation and structural elucidation of 10-
deacetylcephalomannine.

Mechanism of Action: Microtubule Stabilization
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Like other taxanes, 10-deacetylcephalomannine’s primary mechanism of cytotoxic action is
the disruption of microtubule dynamics.[10][11] Microtubules are essential cytoskeletal
polymers involved in cell division (mitosis), shape, and transport. They exist in a state of
dynamic instability, constantly switching between phases of polymerization (assembly) and
depolymerization (disassembly).

10-deacetylcephalomannine binds to the B-tubulin subunit within the microtubule polymer.[10]
[11] This binding event stabilizes the microtubule, effectively locking it in a polymerized state
and preventing it from depolymerizing.[12] This suppression of microtubule dynamics leads to
the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell
death).
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Figure 2. Signaling pathway showing microtubule stabilization by 10-
deacetylcephalomannine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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